molecular formula C17H18N4O B2540159 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline CAS No. 2418669-45-9

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline

Cat. No. B2540159
CAS RN: 2418669-45-9
M. Wt: 294.358
InChI Key: FGEFPCJZNMEXMU-UHFFFAOYSA-N
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Description

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound belongs to the family of aziridines, which are known for their unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline involves the inhibition of various cellular pathways that are essential for the survival and growth of cancer cells. This compound induces DNA damage and activates various signaling pathways that lead to cell cycle arrest and apoptosis. It also inhibits the activity of various enzymes and proteins that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline are diverse and depend on the specific application. This compound has been shown to alter the expression of various genes and proteins that are involved in cancer cell growth and survival. It also affects the levels of various cytokines and chemokines that are involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline in lab experiments are numerous. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to possess potent anticancer activity against various types of cancer cells, making it a promising candidate for the development of new cancer therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its synthesis and purification methods.

Future Directions

The future directions for the research on 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline are numerous. Further studies are needed to elucidate the specific mechanisms of action of this compound and to optimize its synthesis and purification methods. The potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and viral infections, also need to be explored further. The development of new formulations and delivery methods for this compound may also enhance its therapeutic potential. Additionally, the potential side effects and toxicity of this compound need to be further investigated to ensure its safety for clinical use.

Synthesis Methods

The synthesis of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline involves the reaction of 2-aziridinemethanol with 4-methylpyrazole in the presence of a base catalyst. This reaction leads to the formation of the desired compound, which can be purified using various chromatographic techniques. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

The potential applications of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline in scientific research are numerous. This compound has been shown to possess potent anticancer activity against various types of cancer cells. It acts by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been shown to possess anti-inflammatory, antimicrobial, and antiviral properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-20-9-13(7-19-20)10-21-11-16(21)12-22-17-3-2-14-4-5-18-8-15(14)6-17/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFPCJZNMEXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC4=C(C=C3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline

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